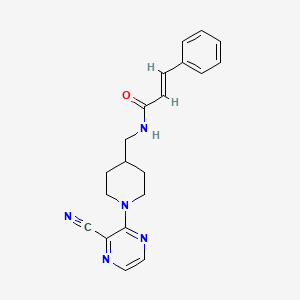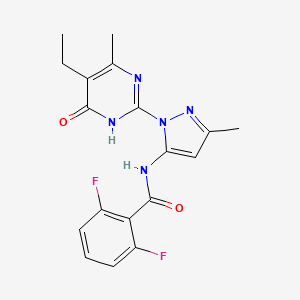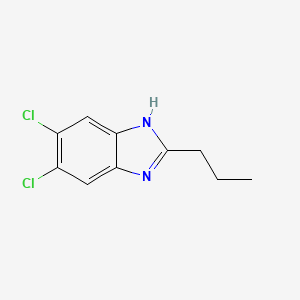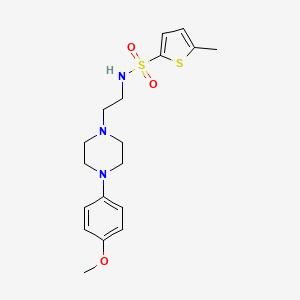![molecular formula C13H19ClN4O B2519964 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893727-00-9](/img/structure/B2519964.png)
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide (4-CMPH) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of piperazine and is a white, crystalline solid with a melting point of 106-107 °C. 4-CMPH has been found to be an effective inhibitor of certain enzymes and has been studied for its potential use in a variety of biochemical and physiological processes.
Scientific Research Applications
Antibacterial Activity
The compound’s structural features make it a potential candidate for antibacterial drug development. Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Mechanistic studies reveal interactions with bacterial enzymes or cell wall components, leading to inhibition of bacterial growth .
Antiallergic Properties
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide: has been investigated for its antiallergic effects. It may modulate immune responses, particularly in allergic reactions. Researchers have explored its impact on mast cells, histamine release, and cytokine production. Further studies are needed to validate its potential as an antiallergic agent .
Antitumor Activity
In vitro studies suggest that this compound exhibits promising antitumor activity. It has been tested against cancer cell lines, including A549 lung cancer cells. Researchers observed cytotoxic effects, cell cycle arrest, and apoptosis induction. However, more detailed investigations are required to understand its precise mechanisms and potential clinical applications .
Neuroprotective Effects
The piperazine moiety in the compound is associated with neuroprotective properties. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Investigations in animal models may shed light on its potential use in neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Psychopharmacological Studies
Given its structural resemblance to psychoactive compounds, 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide has been studied for potential psychopharmacological effects. Researchers have examined its influence on neurotransmitter systems, behavior, and cognition. However, caution is necessary due to potential side effects .
Synthetic Methodology
Apart from its biological applications, the synthesis of this compound is of interest. Researchers have developed efficient and scalable methods to obtain it from commercially available starting materials. These synthetic routes contribute to its accessibility for further research and development .
Mechanism of Action
Target of Action
Related compounds with a piperazine moiety are known to interact with various receptors, such as the histamine h1 receptor .
Mode of Action
Compounds with a similar structure have been shown to interact with their targets through various mechanisms, such as binding to receptors and modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving the histamine h1 receptor .
Pharmacokinetics
Piperazine derivatives are generally known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Related compounds have been shown to have various effects, such as modulating receptor activity .
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c14-12-3-1-11(2-4-12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPPEFFSWPQKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)
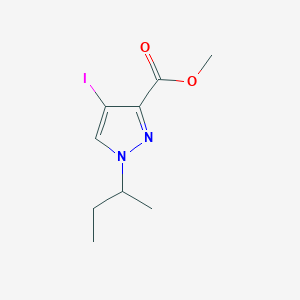
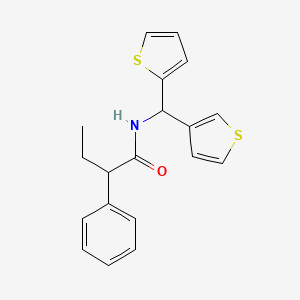
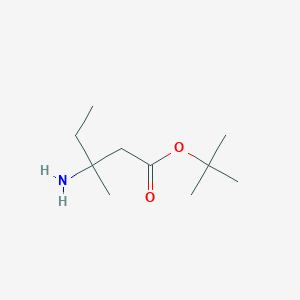
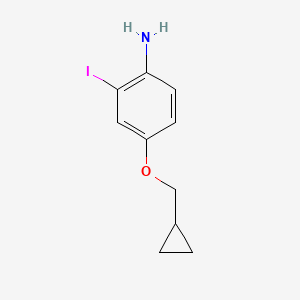
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)
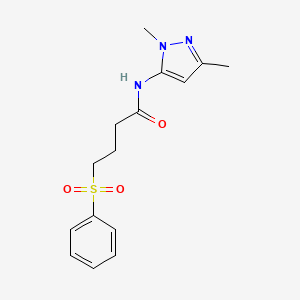
![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)
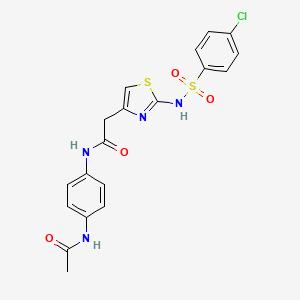
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)
